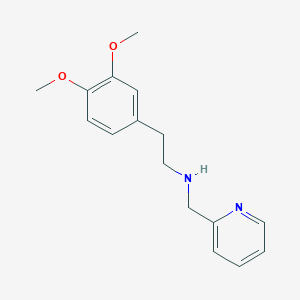

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-19-15-7-6-13(11-16(15)20-2)8-10-17-12-14-5-3-4-9-18-14/h3-7,9,11,17H,8,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTDNMZLCFJYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364617 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99615-36-8 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-pyridinemethanamine.

Reductive Amination: The key step in the synthesis is the reductive amination of 3,4-dimethoxybenzaldehyde with 2-pyridinemethanamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in N-Substituents

The N-substituent is a critical determinant of pharmacological activity. Below are key analogs and their differences:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Pyridine vs. Benzyl/Thienyl : The pyridin-2-ylmethyl group introduces a heteroaromatic ring, which may enhance hydrogen bonding or π-π stacking compared to benzyl (e.g., 2-methoxybenzyl in 34H-NBOMe) or thienyl groups .

- Biological Targets : While 34H-NBOMe analogs are 5-HT2A agonists , the ACE2-targeting analog in Table 1 suggests structural flexibility for diverse applications .

Positional Isomerism and Substitution Patterns

Phenyl Ring Substitution :

- 3,4-Dimethoxy (target compound) vs. 2,4-Dimethoxy or 2,5-Dimethoxy (e.g., 25H-NBF isomers in ): 3,4-Dimethoxy substitution is associated with higher 5-HT2A receptor affinity in NBOMe derivatives . 2,5-Dimethoxy analogs (e.g., 2C series) are hallucinogens but lack the N-benzyl/pyridyl group .

Functional Implications :

- 3,4-Dimethoxy Groups : Electron-donating methoxy groups at positions 3 and 4 enhance receptor binding through steric and electronic effects.

- Halogenated N-Substituents : Fluorine or chlorine on the benzyl ring (e.g., 34H-NBF, 34H-NBCl) improves metabolic stability and receptor selectivity .

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine is an organic compound with a phenethylamine backbone, characterized by the presence of methoxy groups at the 3 and 4 positions of the phenyl ring and a pyridin-2-ylmethyl substituent. This unique structure has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula: C16H20N2O2

- Molecular Weight: 272.35 g/mol

- CAS Number: 99615-36-8

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes. The specific binding affinity and activity can vary depending on the structural modifications and the biological context in which it is studied.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Dopaminergic Activity:

- Neuroprotective Effects:

-

Antioxidant Properties:

- The presence of methoxy groups in the structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in neuronal cells.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Synthetic Routes

The synthesis of this compound typically involves reductive amination techniques starting from commercially available precursors like 3,4-dimethoxybenzaldehyde and 2-pyridinemethanamine. The reaction conditions generally include:

- Reductive Amination: Utilizing sodium triacetoxyborohydride or sodium cyanoborohydride.

- Purification Techniques: Column chromatography or recrystallization to achieve high purity.

Q & A

Q. What are the common synthetic pathways for preparing 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine?

- Methodological Answer : The compound can be synthesized via reductive amination between 2-(3,4-dimethoxyphenyl)ethylamine and pyridine-2-carboxaldehyde under hydrogenation conditions (e.g., using NaBH₃CN or Pd/C). Alternatively, nucleophilic substitution of a halogenated pyridine derivative with 2-(3,4-dimethoxyphenyl)ethylamine may be employed. Reaction optimization should focus on solvent polarity (e.g., methanol or THF) and temperature (typically 60–80°C) to improve yields .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Stability data from analogs suggest degradation risks at >40°C or in humid conditions. Use desiccants and monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) periodically .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm the ethylamine linker and dimethoxy/pyridyl substituents. IR spectroscopy can validate secondary amine bonds (N–H stretch ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC (UV detection at 255–280 nm) assesses purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). Standardize protocols using controls (e.g., known agonists/antagonists) and validate compound purity (>98% via HPLC). Cross-reference structural analogs (e.g., thieno-pyrimidin derivatives) to identify structure-activity trends .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Methodological Answer : Employ design of experiments (DoE) to test variables: catalyst loading (e.g., 5–10% Pd/C), pH (7–9 for reductive amination), and reaction time (12–24 hrs). Monitor intermediates via TLC or LC-MS. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .

Q. How can computational methods predict the environmental fate of this compound?

- Methodological Answer : Use QSAR models to estimate biodegradation half-life and log (octanol-water partition coefficient). Experimental validation includes OECD 301F (ready biodegradability) and photolysis studies (UV-Vis at λmax ~255 nm). Assess metabolite toxicity via in vitro assays (e.g., Microtox®) .

Q. What experimental designs are suitable for studying its metabolic pathways?

Q. How can researchers design toxicity assays to evaluate ecological risks?

- Methodological Answer : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201). For chronic effects, use zebrafish embryos (FET assay) to assess developmental endpoints. Compare results to structural analogs (e.g., piperazine derivatives) to infer mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.